molecular formula C11H7Cl2F3N2O2 B1469346 Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate CAS No. 1237838-85-5

Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No. B1469346
M. Wt: 327.08 g/mol
InChI Key: JGMXLLNAAXMKHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ETPI is represented by the InChI code 1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7. This compound contains a pyridine ring and a trifluoromethyl group .


Physical And Chemical Properties Analysis

ETPI is a solid at room temperature . Its molecular weight is 327.09 g/mol . The InChI code for ETPI is 1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7 .

Scientific Research Applications

Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives

Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates were synthesized, demonstrating the compound's utility in creating spiro compounds with significant conformational changes observable in their NMR spectra. This research showcases the compound's role in synthesizing novel structures with interesting spectral behaviors, highlighting its application in advanced organic synthesis and analytical studies (Abe et al., 2010).

Novel Synthesis Pathways

A novel pathway was explored for the synthesis of pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, indicating the versatility of this compound in creating fused triazines with potential biological activity. This study illuminates the compound's utility in synthesizing complex heterocycles, which could have implications in drug discovery and development (Zamora et al., 2004).

Development of Fluorescent Probes

Research on β-lactam carbenes with 2-pyridyl isonitriles led to the production of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which were used as fluorescent probes for mercury ion detection. This application signifies the compound's potential in developing materials for environmental monitoring and analytical chemistry, highlighting its role in creating sensitive and selective sensors for heavy metals (Shao et al., 2011).

Antimicrobial Activity

The synthesis and evaluation of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives explored their antimicrobial activity. This research suggests the compound's relevance in developing new antimicrobials, underlining its potential applications in addressing antibiotic resistance and developing new therapeutic agents (Turan-Zitouni et al., 2001).

Advanced Organic Synthesis Techniques

Further studies include the use of ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in diverse organic synthesis methodologies, such as the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines to produce imidazo[1,2-a]pyridines. These methodologies showcase the compound's utility in facilitating complex chemical transformations, contributing to the synthesis of heterocyclic compounds that are prevalent in medicinal chemistry and drug design (Vuillermet et al., 2020).

Safety And Hazards

The safety information available indicates that ETPI is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements associated with ETPI are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMXLLNAAXMKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

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